2,6-dipyridin-2-ylpyridine-4-carbaldehyde
Overview
Description
[2,2’6’,2’‘-Terpyridine]-4’-carbaldehyde: is a derivative of 2,2’:6’,2’‘-terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions.
Mechanism of Action
Target of Action
[2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde, also known as Terpy or Tpy, is a tridentate ligand . It coordinates with metal centers to form complexes . These complexes have been found to exhibit anticancer properties .
Mode of Action
The compound interacts with its targets through the formation of complexes . For instance, platinum (II) complexes with 4’-substituted-2,2’:6’,2’'-terpyridine derivatives have been synthesized and characterized . These complexes have shown to disrupt the mitophagy-related protein expression, dissipate the mitochondrial membrane potential, elevate the [Ca 2+] and reactive oxygen species levels, promote mitochondrial DNA damage, and reduce the adenosine triphosphate and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to various downstream effects, including changes in protein expression, mitochondrial membrane potential, and reactive oxygen species levels .
Pharmacokinetics (ADME Properties)
It is generally recognized that these properties play a crucial role in the effectiveness of a drug
Result of Action
The action of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde results in molecular and cellular effects, particularly in cancer cells . The compound has been found to exhibit selective cytotoxicity against certain cancer cells . Moreover, it has been observed to interact with CT-DNA in the embedding mode .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde. These factors can include natural and socioeconomic conditions, such as natural resources, climate, and political systems . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde typically involves the Kröhnke reaction, which is a well-established method for preparing terpyridine derivatives. The process begins with the condensation of 2-acetylpyridine with an aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate.
Industrial Production Methods: Industrial production of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and sublimation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols under mild to moderate temperatures
Major Products:
Oxidation: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-carboxylic acid.
Reduction: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Coordination Chemistry: [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde is used to form metal complexes with transition metals like iron, ruthenium, and platinum. .
Biology and Medicine:
Anticancer Research: Derivatives of this compound have shown potential in anticancer studies, particularly in forming platinum-based drugs that target cancer cells through mechanisms like mitophagy.
Industry:
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: The parent compound without the aldehyde group.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position.
4’-Methyl-2,2’6’,2’'-Terpyridine: A derivative with a methyl group at the 4’ position
Uniqueness:
Reactivity: The presence of the aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde enhances its reactivity compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMKUPMTILFZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460975 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108295-45-0 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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